molecular formula C24H25NO6 B2698606 methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847916-69-2

methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2698606
CAS No.: 847916-69-2
M. Wt: 423.465
InChI Key: AFOPQVHOZUHMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Evolution of Bioactive Coumarin Scaffolds

The progression from simple coumarins to complex hybrids reflects iterative advancements in synthetic chemistry. Classical methods such as the Pechmann reaction enabled the synthesis of 4-substituted coumarins, while Knoevenagel condensations facilitated C-3 modifications. For instance, introducing electron-withdrawing groups at C-4 enhances electrophilicity, improving interactions with enzymatic nucleophiles like serine proteases.

A pivotal development involves methoxylation patterns, as seen in bergapten and xanthotoxin, where O-methylation at C-5 or C-8 positions alters bioavailability and target selectivity. The compound methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate extends this paradigm by incorporating a 7-hydroxy group and a 3-aryloxy substituent. The 7-hydroxy moiety augments hydrogen-bonding capacity, potentially facilitating interactions with kinases or DNA topoisomerases. Meanwhile, the 3-aryloxy group introduces steric bulk, which may enhance binding affinity through π-π stacking with hydrophobic enzyme pockets.

Recent synthetic innovations, such as transition-metal-catalyzed cross-coupling, have enabled the introduction of heteroaromatic systems at C-3/C-4. For example, coumarin-quinoline hybrids exhibit dual inhibition of topoisomerase II and microtubule polymerization, underscoring the therapeutic advantage of hybrid architectures.

Role of Heterocyclic Modifications in Pharmacological Activity

Heterocyclic appendages to the coumarin core significantly expand its pharmacological repertoire. The 2-methylpiperidin-1-ylmethyl group in this compound exemplifies this strategy. Piperidine derivatives are known to enhance blood-brain barrier permeability and modulate amine receptor interactions, making them valuable in CNS-targeted therapies. The N-methyl group on the piperidine ring reduces basicity, potentially mitigating off-target interactions with cationic binding sites.

The methylpiperidine moiety may also confer conformational rigidity, stabilizing the compound’s binding pose in enzymatic active sites. For instance, in acetylcholinesterase inhibition, similar piperidine-containing coumarins exhibit improved IC50 values due to complementary interactions with the enzyme’s peripheral anionic site. Additionally, the methylene bridge between the piperidine and coumarin core enhances rotational freedom, allowing adaptive binding to structurally diverse targets like histone deacetylases (HDACs) or cytochrome P450 isoforms.

Comparative studies of coumarin-heterocycle hybrids reveal structure-activity relationship (SAR) trends:

  • Quinoline hybrids : Enhanced DNA intercalation and topoisomerase inhibition.
  • Acridine hybrids : Increased planar surface area for groove binding in nucleic acids.
  • Piperazine/piperidine hybrids : Improved solubility and GPCR modulation.

In this compound, the synergistic combination of a hydrogen-bond-donating 7-hydroxy group, a hydrophobic 3-aryloxybenzoate, and a basic piperidine moiety suggests multifunctional activity. The benzoate ester at the 4-position may serve as a prodrug moiety, undergoing hydrolysis in vivo to a bioactive carboxylic acid derivative.

Properties

IUPAC Name

methyl 4-[7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-5-3-4-12-25(15)13-19-20(26)11-10-18-22(27)21(14-30-23(18)19)31-17-8-6-16(7-9-17)24(28)29-2/h6-11,14-15,26H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPQVHOZUHMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromen-4-one Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the chromen-4-one core with a piperidine derivative, often using a strong base such as sodium hydride.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the chromen-4-one core can interact with enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the provided evidence, emphasizing substituents, physicochemical properties, and analytical methodologies.

Structural Analogues with Benzoate Ester and Heterocyclic Moieties

a. Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate ()

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one linked to a benzoate ester.
  • Substituents: 6-methyl, 5-phenyl (thienopyrimidine), and methoxy (benzoate).
  • Key Data :
    • Melting Point: 147–148°C
    • LC-MS: m/z 377.0 [M+H]+
  • The absence of a piperidine substituent reduces steric bulk compared to the target compound .

b. Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate ()

  • Core Structure : Benzo[c]chromen-6-one with a methoxy group at position 7.
  • Substituents : Methoxy (chromen) and methylene-linked benzoate.
  • Comparison : The methoxy group at position 8 contrasts with the 2-methylpiperidin-1-ylmethyl group in the target compound, impacting polarity and solubility. Methoxy is less polar than hydroxy, which may influence pharmacokinetics .
Piperidine/Piperazine-Containing Analogues

a. 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole ()

  • Core Structure : Naphthoisoxazole with a phenethylpiperidine substituent.
  • Substituents : Chlorine at position 7 and phenethylpiperidine.

b. 4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile ()

  • Core Structure : Pyrido[3,4-d]pyrimidin-4-one with a piperidine-linked benzonitrile.
  • Substituents : Pyrazole-ethyl-piperidine and nitrile.
  • Comparison : The nitrile group introduces strong electron-withdrawing effects, differing from the electron-donating hydroxy group in the target compound. This could modulate reactivity and metabolic stability .
Impurities and Pharmacopeial Standards ()
  • Example : (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
  • Core Structure: Quinolone antibiotic derivative with a piperazine ring.
  • Comparison: While structurally distinct (quinolone vs. chromen), both feature nitrogenous heterocycles. Piperazine’s high polarity contrasts with 2-methylpiperidine, suggesting differences in solubility and bioavailability .

Biological Activity

Methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone core, a hydroxy group, and a piperidinylmethyl substituent. Its molecular formula is C23H25NO4C_{23}H_{25}NO_4, indicating the presence of various functional groups that contribute to its biological activity.

Antitumoral Activity

Research has demonstrated that this compound exhibits antitumoral properties . Studies utilizing the MTT assay have shown significant growth inhibition in various tumor cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, indicating its role in programmed cell death pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against several bacterial strains, including Staphylococcus epidermidis, with reported minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Antioxidative Effects

This compound possesses antioxidative properties , which are crucial for mitigating oxidative stress-related damage in cells. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative damage.

The biological activities of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It interacts with various receptors, modulating signaling pathways that lead to apoptosis or inhibition of microbial growth.
  • Oxidative Stress Modulation : By acting as an antioxidant, it reduces the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Antitumoral ActivitySignificant growth inhibition in cancer cell lines using MTT assay.
Antimicrobial EffectsEffective against Staphylococcus epidermidis (MIC = 1000 µg/mL).
Antioxidative PropertiesDemonstrated ability to scavenge free radicals and reduce oxidative stress.

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate?

Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and pH : Chromenone formation (4-oxo-4H-chromen-3-yl) is sensitive to acidic/basic conditions; neutral pH and reflux temperatures (80–120°C) are typical .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for ether bond formation between the chromenone and benzoate moieties .
  • Purification : Thin-layer chromatography (TLC) and reverse-phase HPLC are critical for isolating intermediates and final products. Yield improvements (>70%) are achievable with gradient elution (e.g., acetonitrile/water) .

Advanced: How can researchers address low yields during the coupling of the 2-methylpiperidinylmethyl side chain to the chromenone core?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or Mitsunobu conditions for ether formation .
  • Protecting groups : Temporarily protect the 7-hydroxy group on the chromenone to prevent undesired side reactions during coupling .
  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust reagent stoichiometry dynamically .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm the chromenone’s 4-oxo group (δ ~160–180 ppm for carbonyl C) and the piperidinylmethyl moiety’s methylene protons (δ ~2.5–3.5 ppm) .
  • IR : Stretching frequencies at ~1650–1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O-C ether) validate key functional groups .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+^+) matches the theoretical mass (C23_{23}H23_{23}NO6_6: ~409.16 g/mol) .

Advanced: How should researchers resolve discrepancies in crystallographic data for this compound?

Answer:
Discrepancies in X-ray diffraction data (e.g., poor R-factors) can arise from disorder or twinning:

  • Refinement software : Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered piperidinylmethyl groups .
  • Data collection : Optimize crystal mounting (low-temperature N2_2 streams) to reduce thermal motion artifacts. High-resolution data (<1.0 Å) improves electron density maps .
  • Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen bonding (e.g., weak C–H···O interactions in the chromenone ring) .

Basic: What preliminary assays are recommended for assessing biological activity?

Answer:

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} values) and FRAP assays evaluate redox potential, leveraging the chromenone’s conjugated π-system .
  • Anti-inflammatory screening : COX-2 inhibition (ELISA) and NO production assays in macrophage models (e.g., RAW 264.7 cells) .
  • Cytotoxicity : MTT assays on normal cell lines (e.g., HEK-293) establish safety thresholds before targeted studies .

Advanced: How can researchers elucidate the compound’s mechanism of action when conflicting bioactivity data arise?

Answer:

  • Target deconvolution : Use thermal shift assays (TSA) to identify protein targets or CRISPR-Cas9 knockout libraries to pinpoint pathways .
  • Molecular docking : Simulate binding to COX-2 or PI3K/AKT using AutoDock Vina; validate with mutagenesis (e.g., piperidinylmethyl interactions with hydrophobic pockets) .
  • Metabolomics : LC-HRMS tracks metabolite formation in cell lysates to rule off-target effects .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
  • Storage : Store in sealed containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the ester group .
  • Spill management : Absorb with silica gel, avoid water (risk of spreading), and dispose as hazardous waste .

Advanced: How can scale-up synthesis mitigate hazards without compromising yield?

Answer:

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., chromenone formation), reducing thermal runaway risks .
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point and lower toxicity .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and automate quenching .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity (~2.5–3.5), critical for blood-brain barrier penetration .
  • pKa prediction : ADMET Predictor or SPARC identifies ionizable groups (e.g., phenolic –OH at C7: pKa ~9.5) .
  • Solubility : COSMO-RS simulations in water (<0.1 mg/mL) guide formulation strategies (e.g., nanoemulsions) .

Advanced: How should researchers address poor solubility in in vivo models?

Answer:

  • Prodrug design : Introduce phosphate esters at the 7-hydroxy group, hydrolyzed in vivo to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) via nanoprecipitation; optimize loading efficiency (>80%) using Box-Behnken DOE .
  • Co-solvents : Use Cremophor EL or PEG-400 in dosing solutions (≤10% v/v) to balance solubility and toxicity .

Advanced: How can crystallography resolve conformational flexibility in the piperidinylmethyl side chain?

Answer:

  • Twinned crystals : Apply SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .
  • Dynamic simulations : Perform molecular dynamics (AMBER) to model side-chain rotamers and validate against anisotropic displacement parameters .
  • Low-temperature data : Collect at 100 K to "freeze" flexible moieties and improve resolution of electron density maps .

Basic: What analytical techniques confirm purity >98% for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm; retention time consistency (±0.1 min) ensures purity .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.5%, H: 5.6%, N: 3.4%) .
  • DSC : Sharp melting endotherms (±2°C of literature values) indicate absence of polymorphic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.